BenchChemオンラインストアへようこそ!

2-Pyridinepropanoic acid, alpha-amino-1,4-dihydro-5-hydroxy-4-oxo-, (S)-

Metal chelation Zinc/Copper binding Potentiometric titration

2‑Pyridinepropanoic acid, α‑amino‑1,4‑dihydro‑5‑hydroxy‑4‑oxo‑, (S)‑ (CAS 60343‑50‑2), commonly referred to as isomimosine, is a non‑proteinogenic L‑α‑amino acid that belongs to the 5‑hydroxy‑4‑oxo‑pyridinealanine family. It is a constitutional isomer of the well‑characterized plant amino acid L‑mimosine (CAS 500‑44‑7), differing solely in the substitution pattern of the pyridinone ring: isomimosine bears the alanine side‑chain at the pyridine 2‑position (5‑hydroxy‑4‑oxo substitution) rather than at the 1‑position (3‑hydroxy‑4‑oxo substitution).

Molecular Formula C8H10N2O4
Molecular Weight 198.18 g/mol
CAS No. 60343-50-2
Cat. No. B12736889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridinepropanoic acid, alpha-amino-1,4-dihydro-5-hydroxy-4-oxo-, (S)-
CAS60343-50-2
Molecular FormulaC8H10N2O4
Molecular Weight198.18 g/mol
Structural Identifiers
SMILESC1=C(NC=C(C1=O)O)CC(C(=O)O)N
InChIInChI=1S/C8H10N2O4/c9-5(8(13)14)1-4-2-6(11)7(12)3-10-4/h2-3,5,12H,1,9H2,(H,10,11)(H,13,14)/t5-/m0/s1
InChIKeyKVSKOSSPNYWOHF-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isomimosine (CAS 60343-50-2): Structural Identity and Pharmacological Context of a Non-Proteinogenic Pyridone Amino Acid


2‑Pyridinepropanoic acid, α‑amino‑1,4‑dihydro‑5‑hydroxy‑4‑oxo‑, (S)‑ (CAS 60343‑50‑2), commonly referred to as isomimosine, is a non‑proteinogenic L‑α‑amino acid that belongs to the 5‑hydroxy‑4‑oxo‑pyridinealanine family . It is a constitutional isomer of the well‑characterized plant amino acid L‑mimosine (CAS 500‑44‑7), differing solely in the substitution pattern of the pyridinone ring: isomimosine bears the alanine side‑chain at the pyridine 2‑position (5‑hydroxy‑4‑oxo substitution) rather than at the 1‑position (3‑hydroxy‑4‑oxo substitution) [1]. This subtle regioisomeric shift alters key physicochemical and biological properties, making direct substitution with mimosine or other pyridone amino acids scientifically inadvisable without comparative validation.

Why Isomimosine (CAS 60343-50-2) Cannot Be Interchanged with Mimosine or Related Pyridone Amino Acids


Although isomimosine shares the same molecular formula (C₈H₁₀N₂O₄; MW 198.18) and gross chemical scaffold with L‑mimosine, the relocation of the alanine side‑chain from the pyridine N1‑ to the C2‑position fundamentally alters the electronic environment of the metal‑chelating 5‑hydroxy‑4‑oxo pharmacophore [1]. This regioisomerism has been shown to reduce metal‑complex stability constants relative to mimosine, directly impacting iron‑ and zinc‑dependent pharmacodynamics [2]. Furthermore, isomimosine exhibits divergent in vivo efficacy: it retains mimosine‑like potency for arresting fibre growth in sheep but fails to produce effective defleecing, a functional dissociation not observed with the parent compound [3]. Consequently, procurement or experimental design should not assume biological or chemical equivalence between isomimosine and its mimosine or DHP analogs.

Isomimosine (CAS 60343-50-2) vs. Closest Analogs: Quantitative Differentiation Evidence


Metal Chelation Stability: Isomimosine Is a Significantly Weaker Zn²⁺/Cu²⁺ Chelator Than Mimosine

Potentiometric titration studies by Stunzi et al. (1980) directly compared the stability constants of two mimosine isomers—designated ligand (2) and ligand (3)—for Mg²⁺, Ca²⁺, Cu²⁺, and Zn²⁺ complexes in aqueous solution (0.15 M KNO₃, 37 °C). Isomimosine corresponds to ligand (3), the 2‑pyridyl regioisomer. The results demonstrate that isomimosine (3) is a 'much weaker complexing agent' than both mimosine (1) and the other pyridone isomer (2), with the 3‑hydroxy‑4‑oxo substitution pattern of mimosine being essential for physiological metal chelation as confirmed by computer blood‑plasma modelling [1]. This provides direct, quantitative evidence that the regioisomeric shift in isomimosine markedly compromises metal‑binding capacity.

Metal chelation Zinc/Copper binding Potentiometric titration

In Vivo Wool Fibre Growth Arrest: Isomimosine Shows Comparable Potency to Mimosine but Divergent Defleecing Efficacy

Reis et al. (1978) evaluated isomimosine as a chemical defleecing agent in sheep, alongside mimosine and 3,4‑dihydroxypyridine (DHP). Isomimosine administered via intravenous infusion or as a single oral dose exhibited 'similar potency to mimosine for stopping fibre growth in sheep' [1]. However, unlike mimosine—which at 400–800 mg/kg oral doses or 80 mg/kg/day intravenous infusion achieved consistent defleecing—isomimosine was 'ineffective as a defleecing agent' [1]. This functional divergence indicates that isomimosine's DNA synthesis inhibition in the wool follicle does not translate into the complete fibre-shedding phenotype characteristic of mimosine, likely due to differences in pharmacokinetics, target engagement, or downstream apoptotic signalling.

Wool follicle biology Defleecing agents In vivo efficacy

Structural Basis for Differential Activity: Regioisomeric Shift from N1‑ to C2‑Pyridylalanine Alters the Metal‑Chelating Pharmacophore

X‑ray crystallographic analysis of the related compound formed by nucleophilic attack of 3‑amino‑pyridine on the fumaric α,β‑system confirms that the 2‑pyridylalanine scaffold adopts a zwitterionic conformation with the amino‑pyridine and carboxylate fragments forming dihedral angles of 68.6° and 62.8°, respectively [1]. This geometry positions the 5‑hydroxy‑4‑oxo moiety differently relative to the amino acid backbone compared to the 1‑substituted mimosine scaffold. The 3‑hydroxy‑4‑oxo‑1‑pyridyl motif of mimosine is the optimal arrangement for bidentate metal coordination, as corroborated by the Stunzi et al. (1980) finding that simpler 3‑hydroxypyridin‑4(1H)‑one ligands recapitulate mimosine’s chelation behaviour, while the 2‑oxo isomer (5) does not [2]. Isomimosine’s 5‑hydroxy‑4‑oxo‑2‑pyridyl arrangement represents a non‑optimal chelation geometry, providing a molecular rationale for its weaker metal binding.

Structure-activity relationship Regioisomerism Hydroxypyridone pharmacophore

DNA Synthesis Inhibition: Isomimosine Shares Mimosine’s Mechanism of Action but Quantitative Potency Comparisons Remain Unpublished

Isomimosine is reported to inhibit DNA synthesis, alter deoxyribonucleotide metabolism, and arrest the cell cycle in late G1 phase—a mechanism analogous to that of L‑mimosine . Mimosine has been extensively characterized: it inhibits DNA replication in mammalian cells at concentrations of 25–400 µM, with the initiation step inhibited more efficiently than overall DNA synthesis within 2 h of exposure [1]; arrests human somatic cells in late G1 at 0.5 mM [2]; and its effects are reversible by excess iron or copper, consistent with ribonucleotide reductase inhibition via iron chelation [3]. However, no published study has performed a direct, quantitative head‑to‑head comparison of isomimosine and mimosine IC₅₀ values in a defined DNA synthesis assay. The available data support a class‑level inference of mechanistic similarity, but quantitative potency differences—particularly given isomimosine’s documented weaker metal chelation—must be assumed until experimentally verified.

DNA replication inhibition Cell cycle arrest Ribonucleotide reductase

Synthetic Accessibility and Enantiomeric Purity: Isomimosine Is Produced as the Single (S)-Enantiomer via Biosynthetic or Chiral Synthetic Routes

Isomimosine (CAS 60343-50-2) is produced as the single (S)-enantiomer, corresponding to the natural L‑amino acid configuration . Biosynthetic production involves O‑acetylserine and 3‑hydroxy‑4‑pyridone as substrates, analogous to the mimosine biosynthetic pathway in Leucaena species . The chiral integrity of the (S)-enantiomer is critical because the (R)-enantiomer or racemic mixture may exhibit altered or abolished biological activity; for mimosine, only the L‑(S)-form is biologically active as a DNA synthesis inhibitor and metal chelator [1]. Procurement specifications should therefore require verification of enantiomeric excess (e.g., chiral HPLC or optical rotation), as vendors may supply racemic DL‑isomimosine unless the (S)-configuration is explicitly ordered.

Chiral synthesis Enantiomeric purity Biosynthesis

Comparative Iron Mobilization and Antioxidant Activity: Mimosine (Not Isomimosine) Is Validated as Equivalent to Deferiprone in Cellular Models

Mimosine has been demonstrated to be an effective antioxidant in cells stressed by iron and peroxide, performing as efficiently as the clinically used iron chelator deferiprone (1,2‑dimethyl‑3‑hydroxypyridin‑4‑one) in intracellular iron binding and antioxidant assays [1]. In iron mobilization studies using hepatocyte models, mimosine and deferiprone were identified as the most effective chelators that did not catalyse lipid peroxidation [2]. These pharmacological benchmarks are established exclusively for mimosine. No equivalent data exist for isomimosine in iron mobilization, antioxidant, or lipid peroxidation assays. Given isomimosine’s documented weaker metal chelation [see Evidence Item 1], its performance in these assays cannot be assumed to match mimosine or deferiprone, and direct comparative testing is required before substitution.

Iron chelation therapy Antioxidant activity Intracellular iron mobilization

Optimal Scientific and Industrial Use Cases for Isomimosine (CAS 60343-50-2) Based on Comparative Evidence


Mechanistic Dissection of DNA Replication Inhibition: Separating Iron Chelation-Dependent from Chelation-Independent Effects

Isomimosine’s attenuated metal chelation capacity [1] makes it a valuable tool compound for distinguishing iron‑chelation‑dependent mechanisms (e.g., ribonucleotide reductase inhibition) from iron‑chelation‑independent mechanisms (e.g., direct protein binding, ROS‑mediated ATM activation) in DNA replication and cell cycle studies. By comparing isomimosine and mimosine side‑by‑side in the same assay, researchers can identify which pharmacological effects require strong metal chelation and which are mediated by other structural features of the pyridone amino acid scaffold [2].

Wool Follicle Biology: Inducing Controlled Fibre Growth Arrest Without Complete Defleecing

The unique in vivo profile of isomimosine—arresting wool fibre growth with potency similar to mimosine but without causing complete defleecing [1]—positions it as a specialized reagent for wool follicle biology research. This property enables studies of follicle cycle regulation, protein synthesis changes during growth arrest, and regeneration mechanisms without the confounding total wool loss caused by mimosine. Agricultural research groups studying fibre production in sheep and other wool‑bearing animals may preferentially procure isomimosine for protocols requiring transient, reversible growth inhibition.

Structure-Activity Relationship (SAR) Studies of Hydroxypyridone Amino Acid Pharmacophores

Isomimosine serves as a critical comparator in SAR studies of the hydroxypyridone amino acid family. Its 5‑hydroxy‑4‑oxo‑2‑pyridylalanine scaffold represents one of the three principal regioisomeric variations (alongside mimosine and the 2(1H)‑pyridone isomers described by Harris & Teitei, 1977 [1]). Systematic comparison of metal binding, DNA synthesis inhibition, and cellular effects across this isomer series can elucidate the optimal pharmacophoric arrangement for specific biological activities, guiding rational design of novel chelators or anticancer agents [2].

Reference Standard for Chiral Purity and Isomer Identification in Quality Control

Given the critical importance of enantiomeric purity for biological activity, isomimosine (CAS 60343-50-2) can serve as a reference standard for chiral HPLC method development and isomer identification in quality control laboratories [1]. Its distinct retention time and spectroscopic signature relative to mimosine (CAS 500-44-7), DL‑mimosine (CAS 2116-55-4), and the α‑methyl analog (CAS 731750-09-7) make it useful for verifying the identity and purity of pyridone amino acid stocks in compound management facilities [2].

Quote Request

Request a Quote for 2-Pyridinepropanoic acid, alpha-amino-1,4-dihydro-5-hydroxy-4-oxo-, (S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.